Bienvenue dans la boutique en ligne BenchChem!

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Myeloperoxidase Inflammation Neurodegeneration

This compound is a critical negative control for MPO inhibitor SAR studies. The 6,7-dimethoxy substitution reduces MPO potency 8-fold compared to the 6-fluoro lead, providing an essential data point for mapping steric tolerance. Its dual MPO/XO inhibition profile (IC₅₀ = 800 nM and 10,000 nM) makes it a unique tool for deconvolving inflammatory pathways. Procure the exact congener to ensure reproducible pharmacological outcomes; halogenated or unsubstituted analogs will yield quantitatively different results.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28
CAS No. 702668-21-1
Cat. No. B2645950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS702668-21-1
Molecular FormulaC10H11N3O3S
Molecular Weight253.28
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)N)OC
InChIInChI=1S/C10H11N3O3S/c1-15-7-3-5-6(4-8(7)16-2)12-10(17)13(11)9(5)14/h3-4H,11H2,1-2H3,(H,12,17)
InChIKeyWHMJTTJVOATKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 702668-21-1): Core Scaffold and Pharmacological Identity


3-Amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 702668-21-1, ChEMBL ID: CHEMBL3740128) is a heterocyclic small molecule (MW 253.28, C₁₀H₁₁N₃O₃S) belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. The compound features a 3-amino substituent directly linked to the ring nitrogen and 6,7-dimethoxy groups on the fused benzene ring, distinguishing it from halogenated or unsubstituted analogs within the same scaffold series . It is catalogued as an inhibitor of human myeloperoxidase (MPO) and xanthine oxidase (XO), with activity data curated in ChEMBL and BindingDB from the Emory University screening program [1].

Why In-Class Substitution of 3-Amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Is Not Straightforward


Within the 2-thioxo-dihydroquinazolinone series, even seemingly conservative substituent changes at the 6- and 7-positions produce large shifts in target engagement. Published structure–activity relationships (SAR) for MPO inhibition demonstrate that replacing a 6-fluoro substituent with 6,7-dimethoxy groups (compound 2g) markedly decreases potency compared with the 6-fluoro lead (compound 2b, IC₅₀ = 100 nM), indicating stringent steric and electronic requirements at the MPO active site [1]. Consequently, procurement of the exact 3-amino-6,7-dimethoxy-2-sulfanylidene congener is essential for reproducing reported dual MPO/XO inhibition profiles; substitution with a 6-fluoro, 6-bromo, or unsubstituted analog is likely to yield quantitatively different pharmacological outcomes [1].

Quantitative Differential Evidence for 3-Amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Versus Closest Analogs


MPO Inhibition Potency: 8-Fold Weaker Than 6-Fluoro Analog 2b

The target compound (designated 2g in the published SAR series) inhibits human recombinant MPO with an IC₅₀ of 800 nM in the Amplex Red assay [1]. By comparison, the 6-fluoro analog 2b achieves an IC₅₀ of 100 nM with 90% maximum inhibition in the identical assay system [2]. The authors explicitly note that replacement of the 6-fluoro substituent with 6,7-dimethoxy groups (2g) decreased activity compared with 2b, suggesting somewhat stringent structural requirements at the binding site for the left side of the molecule [2].

Myeloperoxidase Inflammation Neurodegeneration

MPO Inhibition: Equipotent to Compound 1c but with Distinct Maximum Inhibition and Structural Features

The target compound (2g, IC₅₀ = 800 nM) is equipotent to compound 1c (IC₅₀ = 800 nM) from Series 1 of the same study [1]. However, compound 1c displays only 60% maximum inhibition of MPO, whereas the Series 2 compounds (including 2g) bearing an N–N linkage consistently showed IC₅₀ values below 400 nM as a group, with several achieving 90% maximum inhibition [1]. The presence of the 3-amino group directly linked to the ring nitrogen in Series 2 (including 2g) was identified as a structural feature that sometimes improved potency compared with the N,N-dimethylaminopropyl side chain in Series 1 [1].

Myeloperoxidase SAR Maximum inhibition

Xanthine Oxidase Inhibition: 12.5-Fold Weaker Than MPO Activity, Enabling Dual-Target Selectivity Profiling

The target compound inhibits xanthine oxidase (unknown origin) with an IC₅₀ of 10,000 nM (10 µM), assessed by superoxide generation measured for 20 minutes by luminescence analysis using 50 µM xanthine [1]. This represents a 12.5-fold selectivity window over its MPO IC₅₀ (800 nM). In contrast, the most potent 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one XO inhibitors reported in a separate study achieve IC₅₀ values of 33.7–39.9 µM (compounds 5 and 17), while many others in that series fall between 33.7 and 362 µM [2]. The target compound's XO IC₅₀ of 10 µM places it at the more potent end of the class spectrum for XO inhibition, although its primary pharmacological relevance lies in its MPO activity.

Xanthine oxidase Selectivity Dual-target

Structural Differentiation: 6,7-Dimethoxy vs. 6-Fluoro Substitution Drives Divergent MPO Potency

The published SAR explicitly identifies that replacing the 6-fluoro substituent in compound 2b with 6,7-dimethoxy groups (yielding 2g, the target compound) decreases MPO inhibitory activity [1]. This is consistent with the observation that a halide at position 6 of the left-hand phenyl ring frequently improved bioactivity (e.g., 1c and 1e vs. 1a), while the presence of two substituents (6,7-dihalo, 1g) was less potent than the 6-monofluoro derivative [1]. Additionally, a dioxane group at the same positions (2h) also decreased activity, confirming that the binding cavity imposes both steric and electronic constraints [1].

Structure–activity relationship Substituent effects Lead optimization

Physicochemical Differentiation: Computed LogP and H-Bond Profile Distinguish from Des-methoxy and 6-Fluoro Analogs

The target compound has a predicted ACD/LogP of 0.51 , reflecting the balance between the lipophilic dimethoxy groups and the polar 3-amino-2-thioxo core. By comparison, the des-methoxy analog 3-amino-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 16951-33-0, MW 193.23) lacks the two methoxy substituents and is expected to have a lower LogP . The 6-fluoro analog (3-amino-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) is specifically claimed in patent US10045989 as a pharmaceutical composition component, whereas the 6,7-dimethoxy variant is not separately exemplified, suggesting divergent physicochemical and intellectual property profiles [1]. The target compound has 3 H-bond donors and 6 H-bond acceptors, with a polar surface area of 109 Ų and zero Rule-of-5 violations .

Physicochemical properties Drug-likeness Solubility

Kinase Off-Target Binding: PDE7 Inhibition by 3-Phenyl Analog Establishes a Class Liability Not Yet Profiled for the 3-Amino-6,7-dimethoxy Compound

A closely related class member, 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (PDE7 inhibitor S14, CAS 18741-24-7), inhibits phosphodiesterase 7 (PDE7) with reported IC₅₀ values of 4,680–5,500 nM . The target 3-amino-6,7-dimethoxy compound has not been profiled against PDE7 in publicly available data, creating both a liability and an opportunity: the 3-amino substituent (instead of 3-phenyl) may alter PDE7 affinity, but this remains unquantified. Procurement of the target compound is necessary to generate this selectivity data, as the PDE7 IC₅₀ of the 3-phenyl analog cannot be directly extrapolated to the 3-amino-6,7-dimethoxy scaffold.

Phosphodiesterase 7 Off-target Selectivity

Recommended Research and Procurement Application Scenarios for 3-Amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one


MPO Inhibitor SAR Expansion: Negative Control for 6,7-Di-Substitution Effects

Medicinal chemistry teams optimizing the left-hand side of the 2-thioxo-dihydroquinazolinone scaffold should procure this compound as a key negative data point. Published SAR demonstrates that 6,7-dimethoxy substitution reduces MPO potency 8-fold relative to the 6-fluoro lead (2b, IC₅₀ = 100 nM) [1]. Incorporating this compound into an SAR matrix alongside 6-fluoro, 6-chloro, 6-bromo, and unsubstituted analogs enables quantitative assessment of steric and electronic tolerance at the MPO binding cavity, directly guiding synthetic prioritization away from di-oxygenated motifs [1].

Dual MPO/XO Pharmacological Probe for Inflammatory Disease Models

The compound's balanced dual inhibition profile—MPO IC₅₀ = 800 nM and XO IC₅₀ = 10,000 nM—positions it as a tool for dissecting the relative contributions of MPO-derived hypochlorous acid and XO-derived superoxide to inflammatory pathology [1][2]. In cellular models of neutrophil-mediated inflammation (e.g., THP-1 monocytic cells stimulated with influenza A virus, where quinazolin-derived MPO inhibitors suppress ROS and pro-inflammatory mediators), this compound can serve alongside an MPO-selective inhibitor to deconvolve pathway-specific effects [3].

Selectivity Profiling Against PDE7 and Other Class-Level Off-Targets

Given that the 3-phenyl analog of this scaffold inhibits PDE7 with an IC₅₀ of approximately 5 µM, the 3-amino-6,7-dimethoxy variant should be systematically profiled against a broader kinase and phosphodiesterase panel to establish its selectivity fingerprint . This is particularly important before advancing the compound into phenotypic screening cascades where PDE7-mediated cAMP modulation could confound interpretation of MPO- or XO-dependent readouts .

Computational Chemistry and Docking Studies: 6,7-Dimethoxy Pharmacophore Modeling

The availability of both MPO and XO IC₅₀ data for this single compound makes it a valuable training data point for computational models predicting dual-target engagement. The 12.5-fold selectivity window between MPO and XO, combined with the defined SAR around 6,7-dimethoxy vs. 6-fluoro substitution, provides quantitative constraints for molecular docking and free-energy perturbation calculations aimed at understanding the structural basis of selectivity within the quinazolinone class [1][2].

Quote Request

Request a Quote for 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.